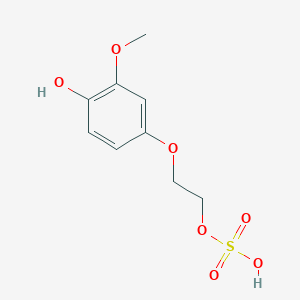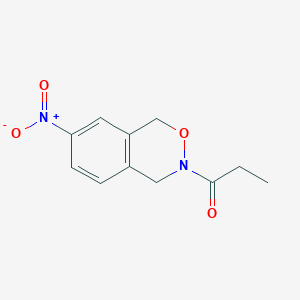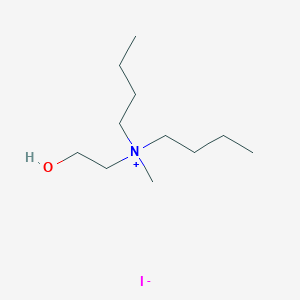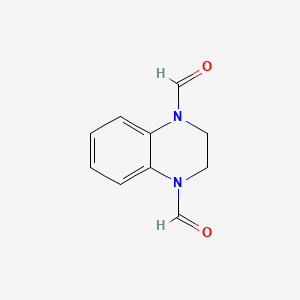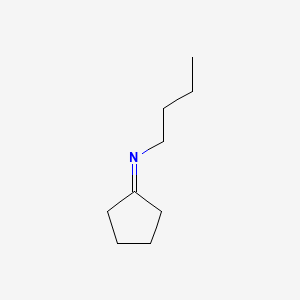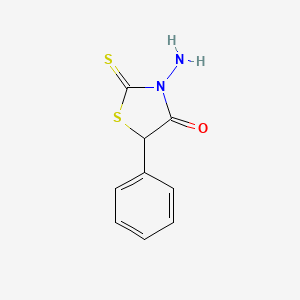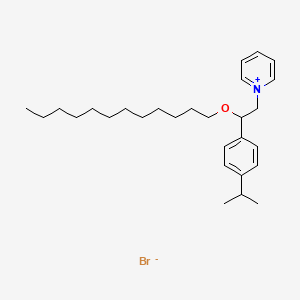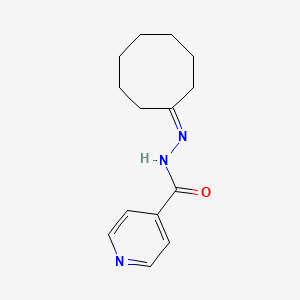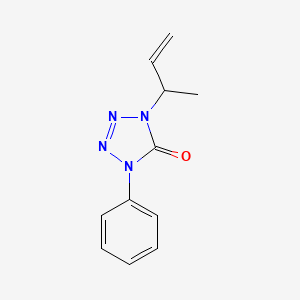
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- is a heterocyclic compound that belongs to the class of tetrazolinones This compound is characterized by a five-membered ring containing four nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an isocyanate or carbodiimide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. Additionally, the use of catalysts and automated control systems can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Formation of substituted tetrazolinones with various functional groups.
Aplicaciones Científicas De Investigación
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of 5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The compound can also interact with cellular pathways, modulating processes such as inflammation and cell proliferation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-5H-tetrazol-5-one: A simpler analog with similar structural features but lacking the 1-methyl-2-propenyl group.
1-(2-Propynyloxy)-4-phenyl-5H-tetrazol-5-one: Another analog with a different substituent at the 1-position.
Uniqueness
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- is unique due to the presence of the 1-methyl-2-propenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and bioactivity compared to its simpler analogs .
Propiedades
Número CAS |
13449-07-5 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-but-3-en-2-yl-4-phenyltetrazol-5-one |
InChI |
InChI=1S/C11H12N4O/c1-3-9(2)14-11(16)15(13-12-14)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
Clave InChI |
NDMJEJHNEFCMFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)N1C(=O)N(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



